N-[4-(dimethylamino)benzyl]-2-fluoro-N-(pyridin-2-yl)benzamide
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Overview
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a dimethylamino group, a fluorine atom, and a pyridin-2-yl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminopyridine to yield 2-fluoro-N-(pyridin-2-yl)benzamide.
Introduction of the Dimethylamino Group: The next step involves the introduction of the dimethylamino group. This can be achieved by reacting 4-(dimethylamino)benzyl chloride with the previously synthesized benzamide derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-CHLORO-N-(PYRIDIN-2-YL)BENZAMIDE: Similar structure but with a chlorine atom instead of fluorine.
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-BROMO-N-(PYRIDIN-2-YL)BENZAMIDE: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro and bromo analogs. This makes it a more attractive candidate for certain applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C21H20FN3O |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2-fluoro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C21H20FN3O/c1-24(2)17-12-10-16(11-13-17)15-25(20-9-5-6-14-23-20)21(26)18-7-3-4-8-19(18)22/h3-14H,15H2,1-2H3 |
InChI Key |
YIPDEYKXFPJQIG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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